molecular formula C14H10ClF3N2O B3342532 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea CAS No. 23751-05-5

1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

Cat. No. B3342532
CAS RN: 23751-05-5
M. Wt: 314.69 g/mol
InChI Key: DGDUMIJWQJXZHG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea, also known as TPCK, is a chemical compound that has been widely used in scientific research. TPCK is a potent inhibitor of serine proteases, which are enzymes that play important roles in various physiological processes.

Mechanism Of Action

1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea exerts its inhibitory effect on serine proteases by covalently binding to the active site of the enzyme. This prevents the enzyme from catalyzing its substrate and thus inhibits its activity. 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a specific inhibitor of chymotrypsin-like serine proteases, which include enzymes such as trypsin, chymotrypsin, and elastase.

Biochemical And Physiological Effects

1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea inhibits the activity of serine proteases in a dose-dependent manner. 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of serine proteases involved in cancer cell growth and invasion. In vivo studies have shown that 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea can reduce inflammation and improve tissue repair in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea as a serine protease inhibitor is its specificity for chymotrypsin-like serine proteases. This allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea is a relatively non-specific inhibitor of serine proteases compared to other inhibitors such as serpins. This can limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea. One area of research is the development of new inhibitors that are more specific and potent than 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea. Another area of research is the investigation of the role of serine proteases in various physiological processes and diseases. This could lead to the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Finally, the use of 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea as a tool for the study of serine proteases in vivo could lead to a better understanding of the role of these enzymes in health and disease.

Scientific Research Applications

1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has been widely used as a serine protease inhibitor in various scientific research applications. It has been used to study the role of serine proteases in blood coagulation, fibrinolysis, and inflammation. 1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea has also been used to investigate the mechanisms of action of various serine protease inhibitors and to develop new drugs for the treatment of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF3N2O/c15-10-2-1-3-12(8-10)20-13(21)19-11-6-4-9(5-7-11)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDUMIJWQJXZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946538
Record name N'-(3-Chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

CAS RN

23751-05-5
Record name NSC104492
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(3-Chlorophenyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80946538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-CHLOROPHENYL)-N'-(4-(TRIFLUOROMETHYL)PHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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